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7-Ethyl-1,4-oxazepane
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Overview
Description
7-Ethyl-1,4-oxazepane is a heterocyclic compound with a seven-membered ring containing one nitrogen and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . Another approach involves the use of aziridines or epoxides as starting materials, which undergo ring-opening reactions to form the oxazepane ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 7-Ethyl-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazepane derivatives with different functional groups.
Reduction: Reduction reactions can modify the nitrogen or oxygen atoms within the ring.
Substitution: Substitution reactions can introduce new substituents at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazepane N-oxides, while substitution reactions can introduce alkyl or aryl groups at specific positions on the ring.
Scientific Research Applications
7-Ethyl-1,4-oxazepane has several applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential scaffold for drug design.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with unique mechanisms of action.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Ethyl-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Morpholine: A six-membered ring with one nitrogen and one oxygen atom.
1,4-Oxazepane: The parent compound without the ethyl substituent.
Dibenzo[b,f][1,4]oxazepine: A tricyclic compound with similar structural features.
Uniqueness: 7-Ethyl-1,4-oxazepane is unique due to its seven-membered ring structure and the presence of an ethyl group, which can influence its chemical reactivity and biological activity
Biological Activity
7-Ethyl-1,4-oxazepane is a heterocyclic compound characterized by its seven-membered ring structure, which includes one nitrogen and one oxygen atom. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. The unique steric and electronic properties of this compound make it an interesting candidate for drug design and development.
- Molecular Formula : C₈H₁₅N₁O
- Molecular Weight : Approximately 129.20 g/mol
- Structure : The saturated oxazepane ring allows for diverse chemical reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Its structure enables it to fit into active sites or binding pockets of target biomolecules, thereby modulating their activity. This interaction can influence various biochemical pathways, making it a valuable scaffold in drug design.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticonvulsant Activity : Compounds with a 1,4-oxazepane scaffold have been reported to exhibit anticonvulsant properties. Studies suggest that derivatives of this compound may be effective in treating seizure disorders .
- Antifungal Properties : The compound has shown promise as an antifungal agent, with studies indicating its effectiveness against various fungal pathogens .
- Antibacterial Effects : Preliminary investigations suggest that this compound may possess antibacterial activities, although further research is needed to elucidate its efficacy against specific bacterial strains.
Table 1: Summary of Biological Activities
Case Study: Anticonvulsant Screening
A study involving the synthesis of 1,4-oxazepane derivatives demonstrated significant anticonvulsant activity in animal models. The derivatives were tested using established seizure models, showing a notable reduction in seizure frequency and duration compared to control groups. This suggests that modifications to the oxazepane structure can enhance anticonvulsant properties .
Case Study: Antifungal Efficacy
In vitro studies have assessed the antifungal activity of this compound against Candida species. The compound exhibited a minimum inhibitory concentration (MIC) that was comparable to standard antifungal agents, indicating its potential as a therapeutic option for fungal infections .
Comparative Analysis with Similar Compounds
This compound can be compared with other related compounds to understand its unique properties:
Compound Name | Structure Type | Unique Features |
---|---|---|
1,4-Oxazepane | Five-membered ring | Lacks ethyl substitution; different reactivity |
Morpholine | Six-membered ring | Exhibits distinct chemical reactivity compared to oxazepanes |
1,4-Oxazepanone | Seven-membered ring | Contains a carbonyl group which alters reactivity |
The seven-membered ring structure of this compound provides distinct steric and electronic properties not found in smaller analogs like morpholine or other five-membered oxazepanes. This uniqueness enhances its applicability in drug design and material science.
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
7-ethyl-1,4-oxazepane |
InChI |
InChI=1S/C7H15NO/c1-2-7-3-4-8-5-6-9-7/h7-8H,2-6H2,1H3 |
InChI Key |
URFOOSOJMPEOTG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCNCCO1 |
Origin of Product |
United States |
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